3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Description
The compound 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at the 3-position with a 2-oxoethyl linker connected to a piperidine ring. The piperidine is further functionalized with a 6-methylpyridazin-3-yloxy group. This structure combines the pharmacologically significant quinazolinone scaffold—known for kinase inhibition and anticancer activity—with a pyridazine-modified piperidine moiety, which may enhance target binding and pharmacokinetic properties.
Properties
IUPAC Name |
3-[2-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-6-7-18(23-22-14)28-15-8-10-24(11-9-15)19(26)12-25-13-21-17-5-3-2-4-16(17)20(25)27/h2-7,13,15H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHDVZYTSYKXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves several steps:
Formation of the quinazoline core: : Starting from anthranilic acid, cyclization with a suitable aldehyde or ketone under acidic conditions forms the quinazoline core.
Attachment of the piperidine moiety: : The piperidine ring is introduced via a nucleophilic substitution reaction, often involving the use of a halogenated precursor and a base.
Introduction of the pyridazine group: : This step typically involves the reaction of an appropriate halogenated pyridazine with an alcohol or phenol derivative under basic conditions to form the ether linkage.
Final assembly: : The oxoethyl group is attached using an acylation reaction, usually involving an acyl chloride and a suitable base.
Industrial Production Methods
In industrial settings, these reactions are scaled up using optimized reaction conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Types of Reactions
Oxidation: : This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: : Reduction reactions can be performed to modify the oxidation state of specific substituents.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the quinazoline core and other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromic acid.
Reducing agents: : Lithium aluminium hydride or sodium borohydride.
Substitution reagents: : Halogenating agents, nucleophiles like amines or thiols, and bases.
Major Products
Oxidation: : Introduction of carbonyl or carboxyl groups.
Reduction: : Formation of alcohols or amines.
Substitution: : Varied products depending on the substituents and positions of reaction.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Studies on its interaction with biological macromolecules.
Medicine: : Potential therapeutic agent due to its structural similarity to known drugs.
Industry: : Intermediate for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subject to ongoing research, given the compound's novelty.
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous quinazolinone derivatives, focusing on substituent effects, biological activity, and synthetic feasibility.
Structural Analogues and Substituent Effects
Key Observations :
- Linker Chemistry : The target compound’s oxoethyl linker (vs. thioethyl in or propoxy in ) may reduce metabolic instability compared to sulfur-containing analogues while maintaining conformational flexibility.
- Pyridazine vs. Pyridine/Phenyl : The 6-methylpyridazine group’s electron-deficient nature could enhance interactions with ATP-binding pockets in kinases compared to phenyl or pyridine substituents .
- Piperidine vs. Piperazine : Piperidine’s lower basicity (vs. piperazine in ) may improve blood-brain barrier penetration, relevant for CNS-targeted therapies.
Biological Activity
The compound 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a novel quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 364.4 g/mol. The structure features a quinazolinone core, which is known for various biological activities, linked to a piperidine moiety substituted with a 6-methylpyridazine group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, derivatives similar to 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one have shown significant activity against both gram-positive and gram-negative bacteria.
These findings suggest that modifications in the quinazolinone structure can enhance antimicrobial efficacy.
Anticancer Activity
Quinazolinones are also recognized for their anticancer properties, particularly through their role as inhibitors of the epidermal growth factor receptor (EGFR). Compounds that inhibit EGFR have been shown to reduce tumor growth in various cancer models.
| Study | Compound Tested | IC50 Value (nM) | Effect |
|---|---|---|---|
| Abouzid et al. | 6-Alkoxyquinazolines | <100 | Significant antitumor activity |
| Al-Omary et al. | Quinazoline derivatives | Varies | Inhibition of DHFR activity leading to cell death |
The 3-(2-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one may exhibit similar properties due to its structural characteristics.
The mechanism of action for quinazolinones often involves the inhibition of key enzymes or receptors implicated in cancer progression and microbial resistance. For example, inhibition of EGFR autophosphorylation has been identified as a critical pathway through which these compounds exert their effects.
Case Studies
- Antimicrobial Evaluation : A study conducted by Desai et al. demonstrated that certain derivatives with specific substituents exhibited enhanced antibacterial properties against resistant strains of bacteria, indicating that structural modifications can lead to improved efficacy ( ).
- Anticancer Research : Research by Fernandes et al. showed that introducing specific functional groups at the 6-position of quinazoline significantly improved the inhibition of EGFR autophosphorylation, suggesting potential therapeutic applications in cancer treatment ( ).
Q & A
Q. Table 1: Common Reagents for Quinazolinone Core Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Anthranilic acid + formamide, 150°C | Core formation |
| Alkylation | Bromoethyl acetate, K₂CO₃, DMF | 3-position substitution |
Basic: Which spectroscopic methods are essential for characterizing this compound?
Critical techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm proton environments (e.g., quinazolinone carbonyl at ~165 ppm) and piperidine ring conformations .
- HRMS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .
Advanced: How can coupling efficiency between the piperidinyl-oxypyridazine and quinazolinone moieties be optimized?
Optimization strategies:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. notes improved yields using pyridine as a base .
- Catalysts : Anhydrous ZnCl₂ or coupling agents (EDCI/HOBt) facilitate amide bond formation .
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 15% ↑ |
| Catalyst | ZnCl₂ | 20% ↑ |
| Temperature | 80°C | 10% ↑ |
Advanced: How do structural modifications (e.g., pyridazine vs. pyrimidine substituents) affect biological activity?
- Pyridazine vs. Pyrimidine : Pyridazine’s electron-withdrawing nature enhances binding to kinase targets (e.g., EGFR), while pyrimidine may reduce solubility. shows pyridazine derivatives exhibit 2-fold higher antitumor activity in vitro .
- Piperidine Linker : The 4-((6-methylpyridazin-3-yl)oxy)piperidine group improves blood-brain barrier penetration in CNS-targeted studies .
Basic: What purification techniques are recommended for isolating this compound?
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (3:7 to 7:3) .
- Recrystallization : Methanol/water mixtures yield >95% purity .
Advanced: How should researchers address contradictions in reported biological activity data?
- Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC50 ± 10% variance) .
- Purity Verification : HPLC (≥95% purity) to exclude impurities as confounding factors .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR .
Basic: What are the key structural motifs influencing this compound’s pharmacokinetics?
- Quinazolinone Core : Governs solubility and metabolic stability.
- Piperidinyl-Oxypyridazine : Enhances lipophilicity (logP ~2.5) and bioavailability .
- 2-Oxoethyl Linker : Balances rigidity and flexibility for target binding .
Advanced: Which in silico methods predict target binding modes for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR). highlights hydrogen bonding between the quinazolinone carbonyl and kinase active sites .
- MD Simulations : GROMACS to assess binding stability over 100 ns trajectories .
Basic: How stable is this compound under varying pH conditions?
- Acidic Conditions (pH 2) : Stable for 24 hours (≤5% degradation).
- Basic Conditions (pH 9) : Rapid hydrolysis of the 2-oxoethyl linker (30% degradation in 6 hours) .
- Storage : -20°C in amber vials to prevent photodegradation .
Advanced: What strategies resolve low yields in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
